2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde
Overview
Description
2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde is a heterocyclic compound that contains both pyrazine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde typically involves the reaction of 3-aminopyrazine-2-carboxamide with imidazole-1-carbaldehyde. One common method involves the use of 1,1’-carbonyldiimidazole (CDI) as a coupling agent in anhydrous dimethyl sulfoxide (DMSO). The reaction proceeds under microwave irradiation, which facilitates the formation of the desired amide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industrial Applications:
Mechanism of Action
The mechanism by which 2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxamide: Shares the pyrazine ring and amino group but lacks the imidazole and aldehyde functionalities.
Imidazole-1-carbaldehyde: Contains the imidazole ring and aldehyde group but lacks the pyrazine ring and amino group.
Uniqueness
2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde is unique due to its combination of pyrazine and imidazole rings, along with the presence of both an amino group and an aldehyde group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-(3-aminopyrazin-2-yl)imidazole-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c9-7-6(10-1-2-11-7)8-12-3-4-13(8)5-14/h1-5H,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZXZNAOYQSVOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C2=NC=CN2C=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495484 | |
Record name | 2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65409-25-8 | |
Record name | 2-(3-Aminopyrazin-2-yl)-1H-imidazole-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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